molecular formula C13H13NO B6508888 4-[(3-methylphenoxy)methyl]pyridine CAS No. 1455861-82-1

4-[(3-methylphenoxy)methyl]pyridine

Cat. No.: B6508888
CAS No.: 1455861-82-1
M. Wt: 199.25 g/mol
InChI Key: MYPOBKMQVYHMGJ-UHFFFAOYSA-N
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Description

4-[(3-Methylphenoxy)methyl]pyridine is a pyridine derivative featuring a (3-methylphenoxy)methyl substituent at the 4-position of the pyridine ring. This structure combines the aromatic pyridine core with a phenoxy group modified by a methyl group at the meta position. Pyridine derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

4-[(3-methylphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPOBKMQVYHMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through an SN2 mechanism, where the phenoxide ion attacks the electrophilic methylene carbon adjacent to the pyridine nitrogen. Key parameters include:

  • Base selection : Potassium carbonate or sodium hydride are optimal for generating the phenoxide intermediate.

  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

  • Temperature : Reactions typically proceed at 80–100°C over 12–24 hours.

A hypothetical optimization table derived from analogous syntheses is provided below:

Starting MaterialBaseSolventTemperature (°C)Yield (%)
4-(Chloromethyl)pyridineK₂CO₃DMF9072*
4-(Bromomethyl)pyridineNaOHAcetonitrile8068*
4-(Iodomethyl)pyridineNaHTHF7085*

*Theoretical yields based on analogous etherification reactions.

Challenges and Mitigation

  • Competitive elimination : Steric hindrance near the pyridine nitrogen may promote elimination over substitution. Using bulky bases (e.g., DBU) or low temperatures mitigates this.

  • Byproduct formation : Residual halide salts can complicate purification. Post-reaction aqueous workups with ethyl acetate extraction improve purity.

Copper-Catalyzed Coupling Reactions

Transition metal catalysis offers an alternative route, particularly for substrates with poor electrophilicity. The Ullmann-type coupling between 4-(halomethyl)pyridine and 3-methylphenol using copper catalysts is a viable strategy.

Catalytic Systems and Conditions

  • Catalyst : CuI or CuO nanoparticles exhibit high activity in ether bond formation.

  • Ligands : 1,10-Phenanthroline or L-proline enhance catalytic efficiency by stabilizing the copper center.

  • Solvents : DMSO or ethanol-water mixtures improve solubility of phenolic substrates.

A representative procedure adapted from patent CN100999491A involves:

  • Combining 4-(bromomethyl)pyridine (1.0 equiv), 3-methylphenol (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in DMSO.

  • Heating at 110°C for 18 hours under nitrogen.

  • Isolating the product via column chromatography (ethyl acetate/hexane).

Advantages Over Classical Methods

  • Functional group tolerance : Copper catalysis accommodates electron-deficient pyridines without side reactions.

  • Scalability : Reactions proceed at lower temperatures (80–120°C) compared to traditional Ullmann conditions.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a stereospecific pathway for constructing ethers, utilizing 4-(hydroxymethyl)pyridine and 3-methylphenol with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Reaction Dynamics

  • Redox system : DEAD oxidizes triphenylphosphine, generating the active alkoxyphosphonium intermediate.

  • Solvent : Anhydrous THF or dichloromethane ensures reagent stability.

  • Yield drivers : Excess phenol (1.5–2.0 equiv) drives the reaction to completion.

Limitations and Solutions

  • Cost : Triphenylphosphine oxide byproduct complicates recycling. Switching to polymer-supported phosphines reduces waste.

  • Moisture sensitivity : Strict anhydrous conditions are mandatory, necessitating molecular sieves or inert atmospheres.

Green Chemistry Approaches

Emerging techniques focus on solvent-free or microwave-assisted syntheses:

  • Ball milling : Mechanochemical coupling of 4-(halomethyl)pyridine and 3-methylphenol with K₂CO₃ yields 80–85% product in 2 hours.

  • Microwave irradiation : Reducing reaction times from 24 hours to 30 minutes at 150°C .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methylphenoxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(3-Methylphenoxy)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenoxy)methyl]pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, while the phenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-[(3-methylphenoxy)methyl]pyridine and analogous pyridine derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties/Activities
This compound C₁₃H₁₃NO ~199.25 4-(3-methylphenoxy)methyl Likely solid Moderate lipophilicity
4-(4-Nitrobenzyl)pyridine C₁₂H₁₀N₂O₂ 214.22 4-(4-nitrobenzyl) Crystalline solid High polarity (nitro group)
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine C₂₁H₂₁NO₃ 335.40 Multiple methoxy/methyl groups Solid (high MP) Enhanced steric hindrance
4-(4-(3,5-Dimethylpyridazin-4-yl)-3-methylphenoxy)furo[3,2-c]pyridine C₂₁H₁₈N₄O₂ 332.20 Fused furopyridine, dimethylpyridazine Golden oil Lower melting point, potential CNS activity
BOP-11 (4-methylpyridine derivative) Not specified ~350–400 4-methylpyridine, quinazolinone Solid Lower AChE/BuChE inhibition vs. 3-methyl analogs

Key Observations:

Substituent Effects on Polarity and Solubility: The nitro group in 4-(4-nitrobenzyl)pyridine increases polarity, likely enhancing aqueous solubility compared to the methylphenoxy group in the target compound .

Biological Activity Trends :

  • In cholinesterase inhibitors (e.g., BOP derivatives), 4-methylpyridine analogs exhibit lower inhibitory activity than 3-methylpyridine variants, suggesting positional effects on target binding .
  • Furopyridine derivatives () with fused heterocycles show distinct pharmacokinetic profiles (e.g., liquid state) and possible central nervous system (CNS) activity due to enhanced blood-brain barrier penetration .

Thermal Stability: Compounds with multiple aromatic substituents (e.g., ) exhibit higher melting points (~268–287°C) compared to simpler derivatives like this compound, which likely has a lower melting point due to reduced symmetry .

Synthetic Accessibility :

  • The target compound’s synthesis may involve nucleophilic substitution or coupling reactions, similar to methods for 4-pyridine carboxaldehyde derivatives (). In contrast, fused heterocycles () require multi-step protocols, reducing synthetic yield .

Q & A

Basic: What are the methodological considerations for synthesizing 4-[(3-methylphenoxy)methyl]pyridine?

Answer:
The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Substrate Preparation : Use 3-methylphenol and a pyridine derivative (e.g., chloromethylpyridine) as precursors.
  • Reaction Conditions : Basic conditions (e.g., NaOH in dichloromethane) facilitate ether bond formation between the phenolic oxygen and methylpyridine .
  • Purification : Column chromatography or recrystallization ensures purity, with yields optimized via solvent selection (e.g., ethanol for precipitation) .
  • Scalability : Continuous flow reactors improve reproducibility and reduce impurities in large-scale syntheses .

Basic: How can structural characterization of this compound be performed?

Answer:
Robust characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry (e.g., aromatic proton splitting patterns and methyl/phenoxy group integration) .
  • FTIR Analysis : Identify functional groups (C-O-C stretch at ~1250 cm1^{-1}, pyridine ring vibrations at ~1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ peak matching calculated mass) .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives, if applicable .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding affinities to proteins (e.g., kinases or receptors). Focus on the pyridine nitrogen and phenoxy oxygen as potential hydrogen bond donors/acceptors .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis) to prioritize derivatives for in vitro testing .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP and polar surface area .

Advanced: How can ligand properties be optimized for f-element coordination chemistry?

Answer:

  • Functionalization : Introduce electron-donating groups (e.g., phosphoryl or carboxylate) to the pyridine ring to enhance metal-binding affinity .
  • Chelation Design : Modify the phenoxy moiety to create bidentate ligands (e.g., adding a second pyridine or amine group) for stronger lanthanide/actinide complexation .
  • Solvent Effects : Test coordination in polar aprotic solvents (e.g., DMF) to stabilize charged metal-ligand complexes .

Experimental Design: How to address contradictory data in reaction yields or purity?

Answer:

  • Control Experiments : Isolate variables (e.g., catalyst loading, temperature) to identify yield-limiting factors. For example, trace moisture may deactivate bases in etherification reactions .
  • Analytical Cross-Validation : Compare HPLC purity data with 1H^1 \text{H}-NMR integration to detect undetected impurities .
  • DoE (Design of Experiments) : Use factorial designs to optimize interdependent parameters (e.g., reaction time vs. temperature) .

Advanced: What are the challenges in studying redox behavior of this compound?

Answer:

  • Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile to identify oxidation/reduction peaks. The pyridine ring typically shows reversible redox activity near -1.0 V (vs. Ag/AgCl) .
  • Stability Testing : Monitor decomposition products (e.g., phenoxy radicals) via ESR spectroscopy under oxidative conditions .
  • DFT Calculations : Predict redox potentials using B3LYP/6-31G(d) to guide experimental design .

Data Contradiction: How to resolve discrepancies in ligand-metal stability constants?

Answer:

  • Method Standardization : Ensure consistent techniques (e.g., potentiometric titration vs. UV-Vis titration) across studies .
  • Ionic Strength Adjustment : Use buffers with matching ionic strengths (e.g., 0.1 M KCl) to minimize activity coefficient variations .
  • Cross-Validate with Spectroscopic Data : Compare stability constants derived from titration with 1H^1 \text{H}-NMR shift changes upon metal binding .

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